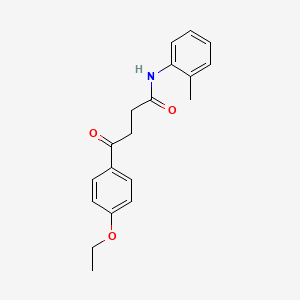![molecular formula C19H13ClO4 B5854558 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)
8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications, including medicinal chemistry and drug discovery. This compound is a derivative of cyclopenta[c]chromene, which is a class of compounds known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing DNA damage, inhibiting topoisomerase activity, and modulating the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to modulate the expression of various genes involved in cancer progression and metastasis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate is its potential use as an anticancer agent. However, there are also some limitations associated with its use in lab experiments. For example, the compound is relatively unstable and can decompose under certain conditions. In addition, its solubility in water is limited, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for research on 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate. One potential direction is to investigate its use in combination with other anticancer agents to enhance its efficacy. Another direction is to study its mechanism of action in more detail to identify new targets for cancer therapy. Additionally, its potential use in other areas, such as neurodegenerative diseases and inflammation, could also be explored.
Synthesis Methods
The synthesis of 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate has been reported in the literature. The most commonly used method involves the condensation of 4-hydroxycoumarin and 2,4-dichlorobenzoic acid in the presence of a suitable catalyst and solvent. The reaction proceeds through an esterification reaction followed by cyclization to form the desired product.
Scientific Research Applications
8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate has been extensively studied for its biological activities, including its potential use as an anticancer agent. Several studies have reported that this compound exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.
properties
IUPAC Name |
(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c20-15-9-14-12-7-4-8-13(12)19(22)23-16(14)10-17(15)24-18(21)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWPHWAMZSFSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(4-propylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5854486.png)






![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)

![N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5854551.png)

